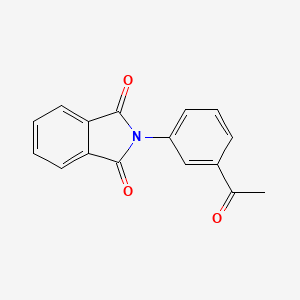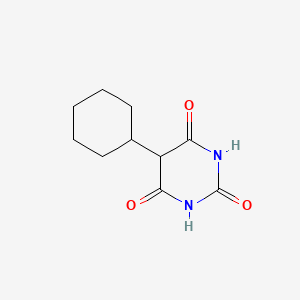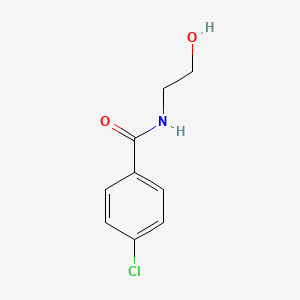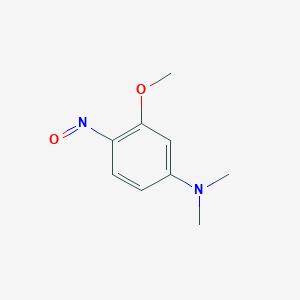![molecular formula C9H9NO2S B3031903 ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate CAS No. 848243-85-6](/img/structure/B3031903.png)
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Overview
Description
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused thieno-pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives have been found to target KDM1A and LSD1 demethylases . These enzymes play a crucial role in regulating DNA methylation, a key factor in gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits the KDM1A and LSD1 demethylases, which are responsible for demethylating lysine residues in histones . This inhibition disrupts the normal balance of N-methylation in histones, thereby affecting gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA methylation pathway . By inhibiting KDM1A and LSD1 demethylases, the compound disrupts the normal methylation and demethylation processes that regulate gene transcription . This can lead to changes in gene expression and potentially affect various cellular processes.
Result of Action
The inhibition of KDM1A and LSD1 demethylases by this compound can lead to changes in gene expression . Given that these enzymes are often overactive in many types of cancer cells , the compound’s inhibitory action could potentially have therapeutic effects in oncology .
Biochemical Analysis
Biochemical Properties
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of transfected D-amino acid oxidase in CHO cells . This interaction is crucial as it highlights the compound’s potential in modulating enzyme activity, which could be beneficial in therapeutic applications. Additionally, this compound interacts with cytochrome P450 enzymes, specifically inhibiting CYP1A2 and CYP2C19 . These interactions suggest that the compound could affect drug metabolism and detoxification processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of certain cancer cell lines, such as colon cancer cells . This inhibition is likely due to its impact on cell signaling pathways and gene expression. The compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can alter cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with D-amino acid oxidase involves binding to the enzyme’s active site, leading to inhibition . This inhibition can result in altered cellular metabolism and reduced proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds . This interaction can affect the levels of various metabolites within the cell, altering metabolic flux. Additionally, the compound’s inhibition of D-amino acid oxidase impacts the metabolism of amino acids, further influencing cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, affecting its overall activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or chloroform, with a catalyst like DMF (dimethylformamide) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through silica gel chromatography and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or hydrazides.
Scientific Research Applications
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its fused thieno-pyrrole ring system, which imparts specific electronic and steric properties. Similar compounds include:
4H-thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral activity.
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Used as an intermediate in organic synthesis.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: Investigated for their antitubercular activity.
These compounds share the thieno-pyrrole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)8-5-6-7(13-8)3-4-10-6/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCVBJBTFWUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649506 | |
| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-85-6 | |
| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














